molecular formula C26H25F6N2PS B12947402 1-[(S)-1-(Diphenylphosphinomethyl)-2-methylpropyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea

1-[(S)-1-(Diphenylphosphinomethyl)-2-methylpropyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea

Cat. No.: B12947402
M. Wt: 542.5 g/mol
InChI Key: JRZXNRDLIYFNOB-HSZRJFAPSA-N
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Description

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(diphenylphosphanyl)-3-methylbutan-2-yl)thiourea is a complex organic compound that features a thiourea functional group. This compound is characterized by the presence of trifluoromethyl groups, a diphenylphosphanyl group, and a chiral center, making it an interesting subject for research in various fields of chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(diphenylphosphanyl)-3-methylbutan-2-yl)thiourea typically involves the following steps:

    Formation of the Thiourea Backbone: This can be achieved by reacting an isothiocyanate with an amine under mild conditions.

    Introduction of Trifluoromethyl Groups: The trifluoromethyl groups can be introduced via nucleophilic substitution reactions using trifluoromethylating agents.

    Attachment of the Diphenylphosphanyl Group: This step often involves the use of a phosphine reagent in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of such complex compounds may involve multi-step synthesis with purification processes such as recrystallization, chromatography, and distillation to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiourea group can undergo oxidation to form sulfinyl or sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the trifluoromethyl and phosphanyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea group may yield sulfinyl or sulfonyl compounds, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s ability to interact with biological molecules makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological processes at the molecular level.

Industry

    Polymer Synthesis: The compound can be used as a building block in the synthesis of polymers with unique properties.

    Agriculture: It may find applications in the development of agrochemicals for pest control.

Mechanism of Action

The mechanism by which (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(diphenylphosphanyl)-3-methylbutan-2-yl)thiourea exerts its effects depends on its interaction with molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes. The diphenylphosphanyl group can interact with metal ions or enzymes, modulating their activity. The thiourea group can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(diphenylphosphanyl)-3-methylbutan-2-yl)urea: Similar structure but with a urea group instead of thiourea.

    (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(diphenylphosphanyl)-3-methylbutan-2-yl)amine: Similar structure but with an amine group instead of thiourea.

Uniqueness

The presence of both trifluoromethyl and diphenylphosphanyl groups in (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(diphenylphosphanyl)-3-methylbutan-2-yl)thiourea makes it unique in terms of its chemical reactivity and potential applications. The chiral center adds another layer of complexity, making it a valuable compound for stereoselective synthesis and chiral catalysis.

Properties

Molecular Formula

C26H25F6N2PS

Molecular Weight

542.5 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(2S)-1-diphenylphosphanyl-3-methylbutan-2-yl]thiourea

InChI

InChI=1S/C26H25F6N2PS/c1-17(2)23(16-35(21-9-5-3-6-10-21)22-11-7-4-8-12-22)34-24(36)33-20-14-18(25(27,28)29)13-19(15-20)26(30,31)32/h3-15,17,23H,16H2,1-2H3,(H2,33,34,36)/t23-/m1/s1

InChI Key

JRZXNRDLIYFNOB-HSZRJFAPSA-N

Isomeric SMILES

CC(C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Canonical SMILES

CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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